![molecular formula C21H15ClFN3O2S B2522159 N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207057-24-6](/img/structure/B2522159.png)
N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- Chloro-methylphenyl moiety : Enhances lipophilicity and biological activity.
- Thieno[3,2-d]pyrimidine core : Associated with various biological activities, particularly in anticancer research.
- Fluorophenyl group : May influence the compound's interaction with biological targets due to the electron-withdrawing effect.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in cellular signaling pathways.
- Inhibition of Kinases : Research indicates that this compound may inhibit key kinases such as VEGFR-2 and AKT, which are crucial for tumor growth and survival. For instance, related thiophene derivatives demonstrated IC50 values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT, suggesting potent inhibitory effects that could be mirrored in this compound .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death. This mechanism is vital for the therapeutic efficacy against various malignancies.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 3.105 | Inhibition of VEGFR-2 and AKT |
PC-3 | 3.023 | Induction of apoptosis |
These results indicate that the compound exhibits moderate to high cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on novel fused thiophene derivatives, closely related to our compound, demonstrated significant antiproliferative activity against liver cell carcinoma. The findings highlighted the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Docking studies have shown that the binding patterns of these compounds within the active sites of targeted kinases are similar to those of known inhibitors, suggesting a well-defined mechanism of action that warrants further investigation .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-12-2-5-14(22)8-17(12)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-6-15(23)7-4-13/h2-8,10-11H,9H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIMKDOMWHGLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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